molecular formula C16H15NO2 B12879579 (R)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol

(R)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol

Cat. No.: B12879579
M. Wt: 253.29 g/mol
InChI Key: PCJFDNJKNIQQMG-HNNXBMFYSA-N
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Description

®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an oxazoline ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the formation of the oxazoline ring followed by the introduction of the phenyl group. One common method includes the reaction of a phenyl-substituted oxazoline with a suitable reducing agent to yield the desired methanol derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxazoline ring can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone.

    Reduction: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
  • ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
  • ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone

Uniqueness

®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

[4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol

InChI

InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m0/s1

InChI Key

PCJFDNJKNIQQMG-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3

Origin of Product

United States

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